N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-(ethanesulfonyl)benzamide
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Description
Scientific Research Applications
Electrophysiological Activity
The synthesis and study of N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds structurally related to N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide, have revealed their potential as selective class III agents. These compounds have demonstrated potency in in vitro Purkinje fiber assays, comparable to sematilide, a potent selective class III agent undergoing clinical trials. The 1H-imidazol-1-yl moiety, similar to the one found in the compound of interest, has been identified as a viable replacement for the methylsulfonylamino group for inducing class III electrophysiological activity in the N-substituted benzamide series (Morgan et al., 1990).
Antiproliferative Activity
Research on N-1,3-benzothiazol-2-ylbenzamide derivatives has shown that these compounds possess significant antiproliferative activity against human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. Among these compounds, some have demonstrated a pronounced inhibitory effect on cell growth, with one compound, in particular, showing a notable proapoptotic effect towards MCF-7 cancer cell lines (Corbo et al., 2016).
Antioxidant Capacity
The antioxidant capacity of compounds structurally similar to N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide has been studied using ABTS and DPPH assays. These studies have helped elucidate the reaction pathways underlying the antioxidant capacity of such compounds, highlighting the complexity of their interactions with free radicals (Ilyasov et al., 2020).
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S2/c1-2-27(22,23)12-5-3-11(4-6-12)17(21)20-18-19-13-9-14-15(10-16(13)26-18)25-8-7-24-14/h3-6,9-10H,2,7-8H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAUVDJLIQNGTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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